3-Ethoxy-7-methoxy-4-phenyl-4H-furo[3,2-B]indole-2-carboxylic acid
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Overview
Description
3-Ethoxy-7-methoxy-4-phenyl-4H-furo[3,2-B]indole-2-carboxylic acid is a complex organic compound belonging to the indole derivatives family. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities
Preparation Methods
The synthesis of 3-Ethoxy-7-methoxy-4-phenyl-4H-furo[3,2-B]indole-2-carboxylic acid involves multiple steps, typically starting with the formation of the indole core. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions
Chemical Reactions Analysis
3-Ethoxy-7-methoxy-4-phenyl-4H-furo[3,2-B]indole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic synthesis reactions.
Biology: Indole derivatives, including this compound, have shown potential in biological studies due to their ability to interact with various biological targets.
Medicine: The compound’s structure suggests potential pharmacological activities, making it a candidate for drug development and medicinal chemistry research.
Mechanism of Action
The mechanism of action of 3-Ethoxy-7-methoxy-4-phenyl-4H-furo[3,2-B]indole-2-carboxylic acid involves its interaction with specific molecular targets. The indole core can bind to various receptors and enzymes, influencing biological pathways. The exact mechanism would depend on the specific application and the biological target involved .
Comparison with Similar Compounds
Similar compounds include other indole derivatives such as:
- 3-Methoxy-4-phenyl-4H-furo[3,2-B]indole-2-carboxylic acid
- 7-Methoxy-4-phenyl-4H-furo[3,2-B]indole-2-carboxylic acid
- 4-Phenyl-4H-furo[3,2-B]indole-2-carboxylic acid
These compounds share structural similarities but differ in the presence and position of substituents like ethoxy and methoxy groups. The unique combination of these groups in 3-Ethoxy-7-methoxy-4-phenyl-4H-furo[3,2-B]indole-2-carboxylic acid contributes to its distinct chemical and biological properties .
Properties
CAS No. |
89224-69-1 |
---|---|
Molecular Formula |
C20H17NO5 |
Molecular Weight |
351.4 g/mol |
IUPAC Name |
3-ethoxy-7-methoxy-4-phenylfuro[3,2-b]indole-2-carboxylic acid |
InChI |
InChI=1S/C20H17NO5/c1-3-25-18-16-17(26-19(18)20(22)23)14-11-13(24-2)9-10-15(14)21(16)12-7-5-4-6-8-12/h4-11H,3H2,1-2H3,(H,22,23) |
InChI Key |
VFWAJXMRCXLCOW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(OC2=C1N(C3=C2C=C(C=C3)OC)C4=CC=CC=C4)C(=O)O |
Origin of Product |
United States |
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